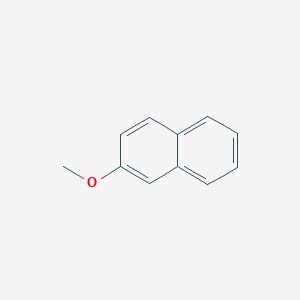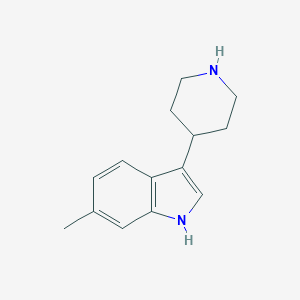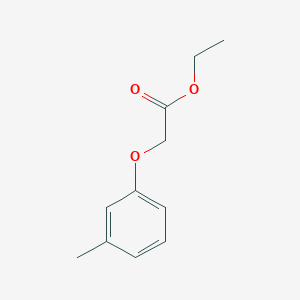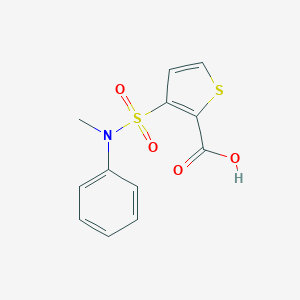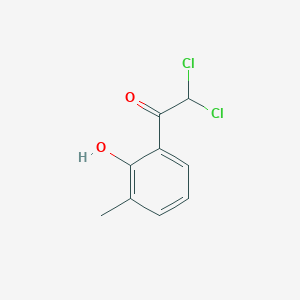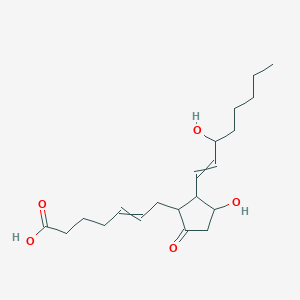
8-iso PROSTAGLANDIN E2
Overview
Description
8-iso Prostaglandin E2 is a member of the isoprostane family, which are prostaglandin-like compounds formed by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of an endoperoxide intermediate, which is then converted to this compound . The reaction typically requires the presence of oxygen and a radical initiator, such as a metal ion or an organic peroxide.
Industrial Production Methods: Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the extraction and quantification of the compound from biological samples . This method allows for high sensitivity and specificity in detecting and isolating this compound.
Chemical Reactions Analysis
Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can further participate in complex biochemical pathways .
Scientific Research Applications
8-iso Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a biomarker for oxidative stress and lipid peroxidation studies.
Biology: Plays a role in cell signaling and inflammation, making it a valuable tool for studying cellular responses to oxidative stress.
Medicine: Investigated for its potential role in diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
8-iso Prostaglandin E2 exerts its effects primarily through binding to prostanoid receptors, particularly the thromboxane receptor. This interaction leads to various downstream signaling events, including the activation of G-protein-coupled receptors, which modulate intracellular calcium levels and other second messengers . These pathways are involved in processes such as vasodilation, inflammation, and platelet aggregation.
Comparison with Similar Compounds
8-iso Prostaglandin F2α: Another isoprostane formed from arachidonic acid, used as a biomarker for oxidative stress.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological functions but different formation pathways.
Prostaglandin F2α: Involved in smooth muscle contraction and inflammation, with distinct receptor interactions compared to 8-iso Prostaglandin E2.
Uniqueness: this compound is unique due to its non-enzymatic formation and its role as a reliable biomarker for oxidative stress. Its ability to bind to thromboxane receptors and induce specific biological responses sets it apart from other prostaglandins and isoprostanes .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


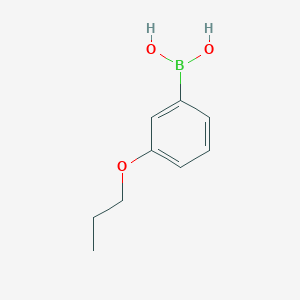

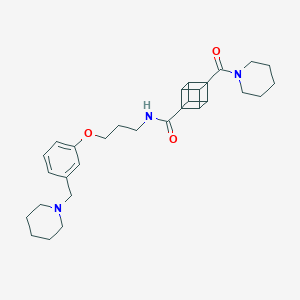

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
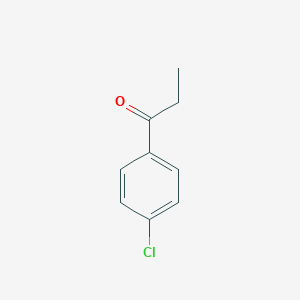
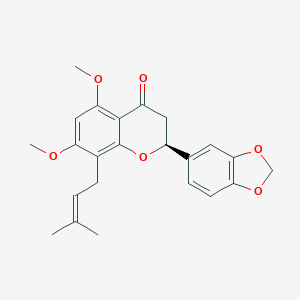
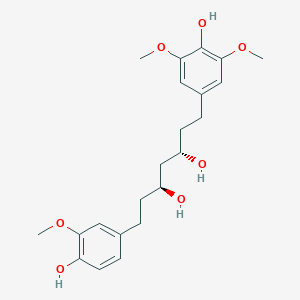
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
